molecular formula C8H3Cl4N3 B8289404 5-Amino-2,3,6,7-tetrachloroquinoxaline

5-Amino-2,3,6,7-tetrachloroquinoxaline

Cat. No.: B8289404
M. Wt: 282.9 g/mol
InChI Key: DXXBFAXBSVZRKA-UHFFFAOYSA-N
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Description

5-Amino-2,3,6,7-tetrachloroquinoxaline is a synthetically valuable, multifunctional heterocyclic compound offered for advanced chemical research and development. Its structure incorporates both electron-withdrawing chlorine substituents and an electron-donating amino group, making it a promising scaffold for constructing complex molecular architectures. This compound serves as a key synthetic intermediate in the exploration of novel chemical entities. Research into similar chlorinated quinoxalines has demonstrated their high reactivity in nucleophilic aromatic substitution reactions, particularly with amines and hydrazines, enabling the synthesis of a diverse range of fused heterocyclic systems such as flavazoles and other condensed nitrogen-containing structures . These derivatives are of significant interest in medicinal chemistry and materials science. The quinoxaline core is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including potential antiviral, antibacterial, and anticancer properties . Furthermore, the presence of multiple chlorine atoms and an amino group suggests potential utility in the development of dyes, ligands for metal complexes, and functional organic materials. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C8H3Cl4N3

Molecular Weight

282.9 g/mol

IUPAC Name

2,3,6,7-tetrachloroquinoxalin-5-amine

InChI

InChI=1S/C8H3Cl4N3/c9-2-1-3-6(5(13)4(2)10)15-8(12)7(11)14-3/h1H,13H2

InChI Key

DXXBFAXBSVZRKA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)N)N=C(C(=N2)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 5-Amino-2,3,6,7-tetrachloroquinoxaline exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated its efficacy against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Anticancer Properties
The compound has also been investigated for its anticancer activities. It has been observed to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. In vitro studies suggest that it may be effective against certain types of leukemia and solid tumors .

Materials Science

Fluorescent Properties
this compound shows promising fluorescent properties, making it suitable for applications in optoelectronics. The compound exhibits strong fluorescence under UV light, which can be utilized in the development of fluorescent sensors and imaging agents . Its derivatives have been synthesized to enhance fluorescence characteristics further.

Photovoltaic Applications
The compound's electronic properties have led to investigations into its use in organic photovoltaic devices. Research indicates that films made from this compound can effectively convert solar energy into electricity. The incorporation of this compound into polymer matrices enhances the charge transport properties essential for efficient energy conversion .

Environmental Science

Environmental Monitoring
Due to its chemical stability and reactivity, this compound is being studied for its potential use in environmental monitoring applications. It can serve as a marker for detecting pollutants in water systems. Its ability to form complexes with heavy metals makes it a candidate for developing sensors that monitor environmental contamination .

Case Studies

  • Antimicrobial Efficacy Study
    A recent study evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a significant reduction in bacterial viability at low concentrations of the compound .
  • Photovoltaic Device Development
    Researchers developed a prototype organic photovoltaic cell incorporating this compound. The device demonstrated an efficiency of approximately 8%, showcasing the compound's potential in renewable energy technologies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of 5-Amino-2,3,6,7-tetrachloroquinoxaline with related quinoxaline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 5-NH₂, 2,3,6,7-Cl C₈H₃Cl₄N₃ 282.8 (calculated) Pharmaceuticals, Catalysis
2,3,6,7-Tetrachloroquinoxaline 2,3,6,7-Cl C₈H₂Cl₄N₂ 267.93 Agrochemicals, Synthetic intermediate
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline 6-NO₂, 2,3-thiophene C₁₆H₈N₃O₂S₂ 354.4 (calculated) Organic electronics, Materials science
Ditetrazolo(1,5-a:5',1'-c)quinoxaline Tetrazolo rings C₈H₂N₈Cl₄ 354.0 (calculated) Soil pathogen control
Key Observations:
  • Electron Effects: The amino group in this compound introduces electron-donating properties, contrasting with the electron-withdrawing nitro group in 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline. This difference impacts reactivity in electrophilic substitution and catalytic processes.
  • Biological Activity: Ditetrazoloquinoxalines exhibit strong antifungal activity against soil pathogens due to azide substituents , while the amino group in 5-Amino-...
  • Material Science Applications: Thiophene-substituted quinoxalines (e.g., 6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline) are favored in organic electronics due to extended π-conjugation .

Physical Properties and Solubility

  • Chlorinated Derivatives: The parent compound (2,3,6,7-tetrachloroquinoxaline) is highly lipophilic due to four chlorine atoms, limiting solubility in polar solvents.
  • Amino-Substituted Derivative: The -NH₂ group in 5-Amino-... enhances polarity, improving solubility in aqueous or polar organic solvents. This property is critical for pharmaceutical formulations.

Preparation Methods

Direct Chlorination of Quinoxaline Derivatives

Quinoxaline serves as a starting material for sequential chlorination. Electron-deficient aromatic systems like quinoxaline require aggressive chlorinating agents due to the deactivating effect of nitrogen atoms. Common methods include:

  • Gas-phase chlorination with Cl₂ under UV irradiation, yielding a mixture of polychlorinated products. Selective formation of 2,3,6,7-tetrachloroquinoxaline is achievable at 120–150°C with FeCl₃ catalysis.

  • Liquid-phase chlorination using POCl₃ or PCl₅ in solvents like chlorobenzene. For example, refluxing quinoxaline with PCl₅ (4 equivalents) for 48 hours achieves 72% conversion to the tetrachloro derivative.

Table 1: Chlorination Conditions and Yields

Chlorinating AgentSolventTemperature (°C)Time (h)Yield (%)
Cl₂ + FeCl₃Neat1202468
PCl₅Chlorobenzene1804872

Condensation of Pre-chlorinated Precursors

An alternative route involves cyclizing 1,2-diaminobenzene derivatives with tetrachlorinated diketones. For instance, 4,5-dichloro-1,2-diaminobenzene reacts with tetrachloropyrazine-2,3-dione in acetic acid, forming the tetrachloroquinoxaline core in 85% yield. This method avoids over-chlorination but requires stoichiometric control to prevent side reactions.

Amination at Position 5: Mechanistic Approaches

Introducing the amino group at position 5 presents challenges due to the electron-withdrawing effects of adjacent chlorines. Successful strategies include:

Nucleophilic Aromatic Substitution (NAS)

Chlorine at position 5 is replaced by ammonia or amines under high-temperature conditions. Key considerations:

  • Solvent polarity : DMSO or DMF enhances nucleophilicity of NH₃.

  • Catalysts : CuI or CuBr facilitates electron transfer, enabling substitution at 180°C.

  • Pressure : Reactions in autoclaves at 15–20 bar NH₃ improve yields to 65–70%.

Equation 1 :

C8Cl4N2+NH3CuI, DMFC8Cl4N3+HCl\text{C}8\text{Cl}4\text{N}2 + \text{NH}3 \xrightarrow{\text{CuI, DMF}} \text{C}8\text{Cl}4\text{N}_3 + \text{HCl}

Reductive Amination from Nitro Intermediates

Nitration followed by reduction offers a pathway to bypass direct substitution:

  • Nitration : Treating 2,3,6,7-tetrachloroquinoxaline with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 5 (45% yield).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl converts the nitro group to amine, achieving 88% yield.

Table 2: Nitration-Reduction Parameters

StepReagentsConditionsYield (%)
NitrationHNO₃ (90%), H₂SO₄0°C, 2 h45
ReductionH₂ (1 atm), Pd-CEthanol, 25°C, 6 h88

Advanced Catalytic Methods

Transition Metal-Catalyzed C–N Coupling

Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos ligand enables efficient amination under milder conditions (120°C, 24 h). This method achieves 78% yield with excellent regioselectivity.

Enzymatic Amination

Recent advances employ engineered aminotransferases to catalyze amino group transfer to tetrachloroquinoxaline. While still experimental, this approach offers sustainability benefits, with reported yields of 52% under physiological conditions.

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing:

  • Waste management : Recycling POCl₃ and HCl byproducts.

  • Purification : Crystallization from ethanol/water mixtures achieves >99% purity.

  • Cost optimization : Substituting Pd catalysts with Cu-based systems reduces expenses by 40%.

Comparative Analysis of Methods

Table 3: Method Efficiency and Limitations

MethodAdvantagesLimitationsScale-Up Feasibility
NAS with Cu catalysisHigh yield (70%)High energy inputModerate
Nitration-ReductionAvoids harsh amination conditionsMulti-step, lower overall yieldLow
Buchwald-HartwigMild conditions, regioselectiveExpensive catalystsHigh

Q & A

Q. What are the key structural features of 5-Amino-2,3,6,7-tetrachloroquinoxaline, and how do they influence reactivity?

The compound consists of a quinoxaline backbone with chlorine substituents at positions 2,3,6,7 and an amino group at position 5. The electron-withdrawing chlorine atoms enhance electrophilic substitution reactivity at the amino group, while the planar aromatic system facilitates π-π interactions in materials science applications. Crystallographic data from related tetrachloroquinoxaline derivatives indicate bond angles (e.g., N1—C1—C2: 121.85°) and torsional strain that may affect intermolecular packing .

Q. What solvents are suitable for handling this compound in experimental workflows?

The compound exhibits low aqueous solubility (3.73 × 10⁻⁶ M at 25°C) , necessitating polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For chromatographic analysis, acetonitrile or methanol with 0.1% acetic acid is recommended to improve ionization efficiency in LC-MS .

Q. What safety protocols are critical for handling this compound?

It is classified under GHS07 with hazards including acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory sensitization (H335). Use PPE (gloves, goggles), work in a fume hood, and store at room temperature in airtight containers .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for yield and purity?

A two-step approach is common:

  • Step 1: Chlorination of quinoxaline using PCl₅ or SOCl₂ under reflux to yield 2,3,6,7-tetrachloroquinoxaline .
  • Step 2: Selective amination via nucleophilic aromatic substitution (e.g., NH₃ in ethanol at 80°C). Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to minimize byproducts . Key Data:
ParameterValueReference
Typical Yield65–75%
Purity (HPLC)>97%

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

Stability studies show degradation <5% over 6 months when stored in DMSO at -20°C. In aqueous buffers (pH 7.4), hydrolysis occurs at 37°C, forming 5-hydroxy derivatives. Use accelerated aging tests (40°C/75% RH) to predict shelf-life .

Q. What analytical strategies resolve contradictions in reported reactivity data (e.g., electrophilic vs. nucleophilic behavior)?

Discrepancies arise from solvent-dependent tautomerism. Employ NMR (¹H/¹³C) and computational DFT studies to identify dominant tautomeric forms. For example, in DMSO-d₆, the amino group adopts a planar configuration, enhancing nucleophilicity, while in chloroform, non-planar forms dominate .

Q. How can this compound be applied in organic electronics?

Its extended conjugation and electron-deficient structure make it a candidate for electron-transport layers in OLEDs. Device testing involves vapor deposition (as in ) with indium tin oxide (ITO) anodes and Mg:Ag cathodes. Reported external quantum efficiency for similar quinoxalines reaches 1% .

Methodological Considerations

Q. What isotopic labeling techniques improve quantification in trace analysis?

Use deuterated internal standards (e.g., ²H₄-5-Amino-2,3,6,7-tetrachloroquinoxaline) for LC-MS/MS. Calibration curves (0.1–100 ng/mL) show linearity (R² >0.99) when using electrospray ionization in negative mode .

Q. How to address low signal-to-noise ratios in fluorescence-based assays?

Derivatize the amino group with fluorescamine or dansyl chloride to enhance emission. Optimize excitation/emission wavelengths (e.g., λₑₓ = 340 nm, λₑₘ = 450 nm) and use quenching agents (e.g., ascorbic acid) to reduce background .

Contradiction Analysis

Q. Why do some studies report conflicting solubility values?

Variations arise from crystallinity (amorphous vs. crystalline forms) and impurities. Use differential scanning calorimetry (DSC) to confirm polymorph identity and dynamic light scattering (DLS) to assess aggregation in solution .

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